molecular formula C26H34N4O4 B11832309 hexanedioic acid;1-(1H-indol-5-yl)ethanamine

hexanedioic acid;1-(1H-indol-5-yl)ethanamine

Cat. No.: B11832309
M. Wt: 466.6 g/mol
InChI Key: XFDBIIBTWDDKML-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of hexanedioic acid;1-(1H-indol-5-yl)ethanamine typically involves the reaction of hexanedioic acid with 1-(1H-indol-5-yl)ethanamine under specific conditions. One common method is to dissolve both reactants in a suitable solvent, such as ethanol or methanol, and then heat the mixture to promote the reaction. The reaction may be catalyzed by an acid or base to increase the yield and rate of the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more advanced techniques, such as continuous flow reactors or high-pressure reactors, to optimize the reaction conditions and increase the efficiency of the process. The use of catalysts and solvents that can be easily recycled and reused is also common in industrial production to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

Hexanedioic acid;1-(1H-indol-5-yl)ethanamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions, amines).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives, depending on the nature of the substituent.

Scientific Research Applications

Hexanedioic acid;1-(1H-indol-5-yl)ethanamine has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development and delivery.

    Industry: It is used in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of hexanedioic acid;1-(1H-indol-5-yl)ethanamine involves its interaction with specific molecular targets and pathways. The indole moiety can interact with various receptors and enzymes, modulating their activity and leading to biological effects. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Hexanedioic acid;1-(1H-indol-5-yl)ethanamine can be compared with other similar compounds, such as:

    Hexanedioic acid;1-(1H-indol-3-yl)ethanamine: This compound has the indole group attached at the 3-position instead of the 5-position, leading to different chemical and biological properties.

    Hexanedioic acid;1-(1H-indol-2-yl)ethanamine: The indole group is attached at the 2-position, which also affects its reactivity and applications.

    Hexanedioic acid;1-(1H-indol-4-yl)ethanamine: The indole group is attached at the 4-position, resulting in unique characteristics compared to the 5-position derivative.

Properties

Molecular Formula

C26H34N4O4

Molecular Weight

466.6 g/mol

IUPAC Name

hexanedioic acid;1-(1H-indol-5-yl)ethanamine

InChI

InChI=1S/2C10H12N2.C6H10O4/c2*1-7(11)8-2-3-10-9(6-8)4-5-12-10;7-5(8)3-1-2-4-6(9)10/h2*2-7,12H,11H2,1H3;1-4H2,(H,7,8)(H,9,10)

InChI Key

XFDBIIBTWDDKML-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC2=C(C=C1)NC=C2)N.CC(C1=CC2=C(C=C1)NC=C2)N.C(CCC(=O)O)CC(=O)O

Origin of Product

United States

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